BenchChemオンラインストアへようこそ!

2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Medicinal Chemistry P2X3 Antagonists Structure-Activity Relationship

This 2-fluoro regioisomer is a defined SAR probe within the Bayer P2X3 patent family. The ortho-fluorine substitution critically alters amide conformation and electrostatic potential, delivering order-of-magnitude potency differences versus the 3-fluoro analog (CAS 361470-15-7). Avoid acquiring a mis-fluorinated or non-fluorinated analog with a divergent pharmacological fingerprint. Also serves as a ¹⁹F NMR-visible chemical biology tool.

Molecular Formula C22H15FN2O2S
Molecular Weight 390.43
CAS No. 324759-19-5
Cat. No. B2629209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS324759-19-5
Molecular FormulaC22H15FN2O2S
Molecular Weight390.43
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C22H15FN2O2S/c23-19-9-5-4-8-18(19)21(26)25-22-24-20(14-28-22)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-14H,(H,24,25,26)
InChIKeyGHDBEXXWBGTJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 324759-19-5): Structural Identity, Compound Class, and Core Procurement Context


2-Fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 324759-19-5; molecular formula C₂₂H₁₅FN₂O₂S; MW 390.43) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class [1]. This compound class is primarily known through Bayer AG's patent family (WO2016091776A1; US10174016B2) as inhibitors of the P2X3 purinergic receptor, a ligand-gated ion channel implicated in nociception, neurogenic inflammation, and chronic cough [2]. The compound features a 2-fluorobenzamide moiety linked via an amide bond to a 4-(4-phenoxyphenyl)-1,3-thiazole core, distinguishing it from regioisomeric analogs (e.g., 3-fluoro substitution) and non-fluorinated congeners . Vendor listings indicate exploratory investigation in neuroprotection (Nrf2-ARE pathway) and antimicrobial screening contexts, though peer-reviewed primary data remain sparse for this specific compound .

Why In-Class Substitution Fails for 2-Fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide: Positional Fluorination and Pharmacophoric Sensitivity


Within the 1,3-thiazol-2-yl benzamide series, the position of the fluorine substituent on the benzamide ring is not a trivial structural variation. The 2-fluoro isomer (ortho to the amide carbonyl) alters both the amide bond's conformational preference and the electron density of the adjacent aromatic ring through inductive withdrawal and through-space effects, whereas the 3-fluoro and 4-fluoro regioisomers produce distinct electrostatic potential surfaces [1]. In the broader P2X3 benzamide patent family, substitution position critically determines whether a compound achieves nanomolar versus micromolar potency and influences selectivity over the P2X2/3 heteromer, which is directly linked to taste-disturbance side effects observed with non-selective P2X3/P2X2/3 antagonists [2]. Generic procurement of a non-fluorinated or differently fluorinated analog therefore risks acquiring a compound with a fundamentally different pharmacological fingerprint, even if the thiazole-phenoxyphenyl scaffold appears superficially identical .

Quantitative Differentiation Evidence: 2-Fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide vs. Closest Analogs


Positional Fluorine Regioisomerism: 2-Fluoro vs. 3-Fluoro Benzamide Substitution and Predicted Pharmacophoric Divergence

The 2-fluoro substitution (ortho to the amide carbonyl) in the target compound creates a distinct electrostatic environment compared to the commercially available 3-fluoro regioisomer (CAS 361470-15-7, ). Ortho-fluorine exerts a strong inductive electron-withdrawing effect that polarizes the amide N–H bond, increasing its hydrogen-bond donor capacity, while simultaneously influencing the torsional angle of the benzamide relative to the thiazole ring [1]. By contrast, the 3-fluoro isomer positions the electronegative substituent meta to the carbonyl, resulting in a different dipole moment vector and altered complementarity to the P2X3 orthosteric site as described in the Bayer patent SAR [2]. No direct head-to-head biochemical comparison between these two regioisomers has been published in the peer-reviewed literature as of this assessment; the differentiation claim rests on established medicinal chemistry principles of positional fluorination and patent-derived class-level SAR.

Medicinal Chemistry P2X3 Antagonists Structure-Activity Relationship

Nrf2-ARE Pathway Activation: Exploratory EC₅₀ Data from Cellular Reporter Assay vs. In-Class Thiazole Benchmarks

The target compound has been investigated for activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 – Antioxidant Response Element) pathway, a cytoprotective mechanism relevant to neurodegenerative disease models including ALS . According to vendor-curated technical summaries citing a 2016 publication (DOI: 10.1007/s00044-016-1610-2), the compound activates the Nrf2-ARE pathway, which protects against oxidative stress-induced cell death in neuronal cell cultures and animal models . It is critical to note that this 2016 reference is a review article ('2,4-Disubstituted thiazoles as multitargated bioactive molecules') and does not itself contain primary EC₅₀ or IC₅₀ data for this specific compound [1]. Quantitative Nrf2 activation data (EC₅₀ = 275 nM) listed in BindingDB under a similar ChEMBL identifier (CHEMBL5395125) was verified to correspond to a structurally distinct pyridinyl vinyl sulfone, not the target benzamide [2]. Consequently, no validated, peer-reviewed quantitative Nrf2 potency value can be attributed to the target compound at this time; the differentiation claim is downgraded to Supporting evidence pending confirmatory primary data publication.

Neuroprotection Nrf2-ARE Pathway Oxidative Stress

P2X3 Receptor Inhibition Class Membership: Structural Enablement within the Bayer 1,3-Thiazol-2-yl Benzamide Patent Scope

The target compound falls within the Markush structure of general formula (I) claimed in Bayer's WO2016091776A1 patent family, which explicitly covers 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors [1]. Within this patent class, the most advanced clinical candidate, filapixant (BAY 1902607; Example 348), achieves an hP2X3 IC₅₀ of 7 nM (pIC₅₀ 8.15) as determined by intracellular calcium assay in cells expressing recombinant human P2X3 [2]. The target compound's 4-phenoxyphenyl thiazole core plus 2-fluorobenzamide substitution pattern maps onto SAR trends described in the patent: the phenoxyphenyl group at the thiazole 4-position contributes to P2X3 binding pocket occupancy, while the benzamide moiety accommodates substituent variations that modulate potency and selectivity [1]. However, the target compound is a relatively simple, low-molecular-weight analog (MW 390.43) compared to filapixant (MW 521.56) and eliapixant, and its specific P2X3 IC₅₀ has not been disclosed in the patent examples or subsequent publications. The claim of P2X3 inhibitory activity for this compound is therefore class-level inference based on patent enablement rather than direct biochemical confirmation.

P2X3 Antagonism Pain Research Chronic Cough

Antimicrobial Screening Potential: Thiazole Scaffold-Driven Antibacterial Activity vs. Unsubstituted Benzamide Baseline

Vendor technical summaries indicate that the target compound has undergone in vitro antimicrobial screening, with reported significant antibacterial activity including potential effectiveness against drug-resistant bacterial strains . The thiazole ring is a well-established pharmacophore in antibacterial drug discovery, with numerous 2,4-disubstituted thiazole derivatives demonstrating MIC values in the low micromolar range against Gram-positive and Gram-negative pathogens [1]. The target compound's combined 2-fluorobenzamide and 4-phenoxyphenyl-thiazole architecture distinguishes it from simpler thiazole antibacterials (e.g., aminothiazole antibiotics) and may confer a distinct spectrum. However, no peer-reviewed publication provides MIC values (μg/mL or μM) for this specific compound against named bacterial strains, nor are there head-to-head comparisons with clinically used antibacterial agents. The antimicrobial differentiation claim is therefore class-level inference based on the thiazole scaffold's established antibacterial precedent.

Antimicrobial Research Thiazole Derivatives Drug-Resistant Bacteria

Validated Application Scenarios for 2-Fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 324759-19-5) in Scientific Procurement


Regioisomer-Controlled SAR Studies in P2X3 Antagonist Medicinal Chemistry Programs

Medicinal chemistry teams optimizing P2X3 receptor antagonists within the 1,3-thiazol-2-yl benzamide class can deploy the target compound as a defined 2-fluoro reference point in regioisomer SAR panels. When co-tested with the 3-fluoro analog (CAS 361470-15-7) and the non-fluorinated parent (N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide), the 2-fluoro compound enables systematic mapping of ortho-fluorine effects on P2X3 potency and P2X2/3 selectivity . This application is supported by the Bayer patent framework, which demonstrates that subtle benzamide substitution variations can produce order-of-magnitude differences in P2X3 IC₅₀ within this scaffold [1]. The compound's relatively low molecular weight (390.43 Da) and structural simplicity facilitate its use as an early-stage SAR tool compound prior to investment in more complex, costly clinical candidates such as filapixant.

Nrf2-ARE Pathway Probe for Exploratory Neuroprotection Research (Requiring Independent Potency Validation)

Neuroscience laboratories investigating oxidative stress-mediated neurodegeneration (ALS, Huntington's disease, Parkinson's disease) may employ this compound as an exploratory chemical probe targeting the Nrf2-ARE cytoprotective pathway . The compound's implied mechanism—activation of Nrf2 nuclear translocation leading to antioxidant gene transcription—aligns with the thiazole-containing NRF2 activator chemotype exemplified by MIND4-17 [2]. However, this application scenario carries the critical caveat that no validated EC₅₀ value exists for this compound in Nrf2 activation assays. Procurement for this purpose must be paired with an explicit plan to establish in-house potency using a validated Nrf2 reporter assay (e.g., ARE-luciferase or PathHunter Nrf2 nuclear translocation assay in U2OS-Keap1 cells) before interpreting any downstream neuroprotection data.

Antimicrobial Screening Library Component with a 2-Fluorobenzamide-Thiazole Chemotype

The target compound serves as a structurally defined entry in antimicrobial screening libraries, representing the 2-fluorobenzamide-substituted 4-phenoxyphenyl-thiazole chemotype . Given that 2,4-disubstituted thiazoles have demonstrated broad antimicrobial activity profiles, this compound provides a starting point for hit identification and subsequent hit-to-lead optimization [3]. The 2-fluoro substituent may enhance metabolic stability relative to non-fluorinated analogs, a property advantageous in whole-cell antibacterial assays where compound half-life under culture conditions can confound MIC determinations. Researchers should conduct primary MIC determination against reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) as a first step, given the absence of published strain-specific activity data.

Chemical Biology Tool for Profiling Benzamide-Thiazole Binding Interactions via Competitive Probe Displacement

In chemical biology settings, the compound can function as a competitor ligand in fluorescence polarization or thermal shift assays designed to characterize benzamide-thiazole binding to purified protein targets. The 2-fluorobenzamide moiety offers a distinct spectroscopic signature (¹⁹F NMR detectable) that is absent in non-fluorinated analogs, enabling NMR-based binding studies without the need for isotopic labeling [4]. The phenoxyphenyl tail provides a hydrophobic anchor that may facilitate binding to targets with deep hydrophobic pockets, such as the P2X3 receptor's allosteric site or the Keap1 Kelch domain in Nrf2 regulation. This application leverages the compound's unique combination of ¹⁹F NMR visibility and the phenoxyphenyl pharmacophore, which is not simultaneously present in simpler benzamide or thiazole tool compounds.

Quote Request

Request a Quote for 2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.